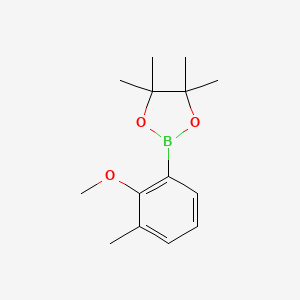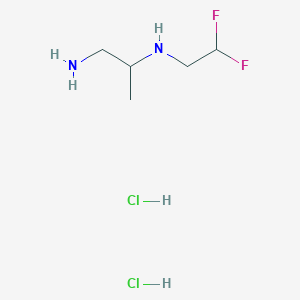
(1-Aminopropan-2-yl)(2,2-difluoroethyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminopropan-2-yl)(2,2-difluoroethyl)amine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2F2N2. It is a specialty chemical used in various scientific research and industrial applications. The compound is characterized by the presence of an aminopropyl group and a difluoroethyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminopropan-2-yl)(2,2-difluoroethyl)amine dihydrochloride typically involves the reaction of 1-aminopropan-2-ol with 2,2-difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes to ensure consistent quality and efficiency. The raw materials are sourced from reliable suppliers, and the production process is monitored using advanced analytical techniques to maintain the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(1-Aminopropan-2-yl)(2,2-difluoroethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amines.
Scientific Research Applications
(1-Aminopropan-2-yl)(2,2-difluoroethyl)amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (1-Aminopropan-2-yl)(2,2-difluoroethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1-Aminopropan-2-yl)amine dihydrochloride: Lacks the difluoroethyl group, making it less versatile in certain applications.
(2,2-Difluoroethyl)amine dihydrochloride: Lacks the aminopropyl group, limiting its use in specific chemical reactions.
Uniqueness
(1-Aminopropan-2-yl)(2,2-difluoroethyl)amine dihydrochloride is unique due to the presence of both aminopropyl and difluoroethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H14Cl2F2N2 |
|---|---|
Molecular Weight |
211.08 g/mol |
IUPAC Name |
2-N-(2,2-difluoroethyl)propane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C5H12F2N2.2ClH/c1-4(2-8)9-3-5(6)7;;/h4-5,9H,2-3,8H2,1H3;2*1H |
InChI Key |
JZERHORJLSEBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)NCC(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


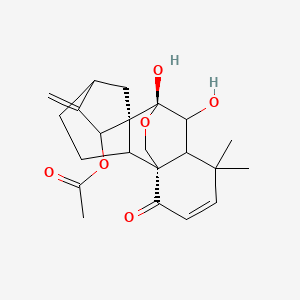
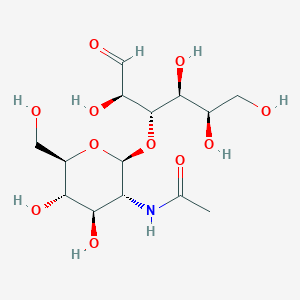

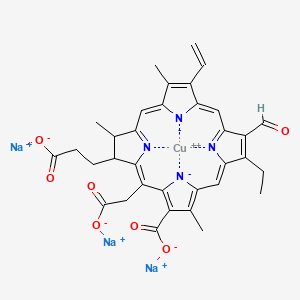


![{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B12434293.png)
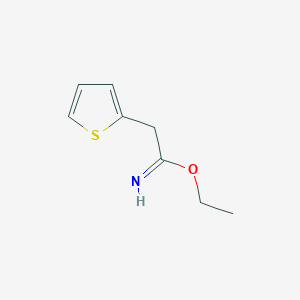
![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)
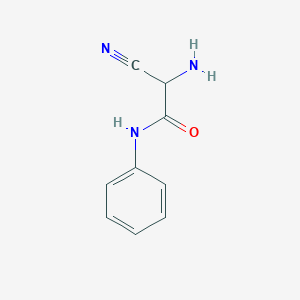
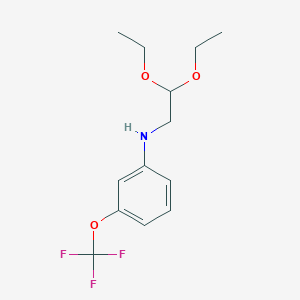
![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12434328.png)
![Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12434332.png)
